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Compound of Interest

Compound Name: 2-Butyn-1-OL

Cat. No.: B121050

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to
elucidate the molecular structure of 2-butyn-1-ol. By leveraging computational chemistry,
researchers can gain profound insights into the geometric and electronic properties of this
important chemical intermediate. This document outlines the key theoretical data, the
methodologies to obtain them, and a visual representation of the computational workflow. While
a comprehensive theoretical study on the neutral 2-butyn-1-ol molecule is not readily available
in the public domain, this guide utilizes data from a detailed study on the closely related 2-
butyn-1-yl radical to illustrate the principles and types of data generated in such an
investigation.[1]

Introduction to 2-Butyn-1-OL

2-Butyn-1-ol (C4HeO) is a versatile organic compound characterized by a hydroxyl group and
a carbon-carbon triple bond.[2] This unique structural arrangement makes it a valuable building
block in the synthesis of various pharmaceuticals and fine chemicals. Understanding its precise
molecular geometry, conformational possibilities, and vibrational behavior is crucial for
predicting its reactivity and designing novel synthetic pathways.

Key Physical and Chemical Properties:
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Property Value

Molecular Formula C4HeO

Molecular Weight 70.09 g/mol

CAS Number 764-01-2

Boiling Point 142-143 °C

Melting Point -2.2°C

Density 0.937 g/mL at 25 °C

Theoretical Molecular Structure

Computational chemistry provides a powerful toolkit for determining the three-dimensional
structure of molecules with high accuracy. The following sections present theoretical data for
the 2-butyn-1-yl radical, which serves as a proxy to demonstrate the outputs of such studies.
These calculations are typically performed using methods like Density Functional Theory
(DFT).

Optimized Molecular Geometry

Geometry optimization is a computational process that determines the lowest energy
arrangement of atoms in a molecule. The resulting bond lengths and angles represent the most
stable structure.

Table 1: Calculated Bond Lengths for the Carbon Backbone of 2-Butyn-1-yl Radical.[1]

Bond Bond Length (A)
Ci1-C2 1.441
C2=C3 1.233
C3-C4 1.472

Calculations performed at the B3LYP/6-311+G(3df,2pd) level of theory.
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Conformational Analysis

Conformational analysis involves exploring the different spatial arrangements of a molecule
that can be interconverted by rotation about single bonds. For 2-butyn-1-ol, rotation around
the C-C and C-O single bonds can lead to different conformers with varying energies. While
specific data for 2-butyn-1-ol is not available, such studies would identify the most stable
conformers and the energy barriers between them.

Vibrational Spectroscopy from First Principles

Vibrational frequencies calculated from theoretical models can be correlated with experimental
infrared (IR) and Raman spectra, aiding in the identification and characterization of the
molecule.

Table 2: Calculated Vibrational Frequencies for the Carbon Backbone of 2-Butyn-1-yl Radical.

[1]

Vibrational Mode Calculated Frequency (cm™?)
C1-C2 Stretch 1009

C2=C3 Stretch 2164

C3-C4 Stretch 930

Calculations performed at the B3LYP/6-311+G(3df,2pd) level of theory.

Experimental Protocols: A Theoretical Chemistry
Approach

The following outlines a typical protocol for the theoretical investigation of a molecule like 2-
butyn-1-ol.

Computational Method

The choice of computational method is critical for obtaining accurate results. A widely used and
effective method is Density Functional Theory (DFT), which offers a good balance between
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accuracy and computational cost. The B3LYP functional is a popular hybrid functional often
used for organic molecules.

Basis Set Selection

A basis set is a set of mathematical functions used to represent the electronic wave function.
The 6-311+G(3df,2pd) basis set, for instance, is a flexible, triple-zeta basis set that includes
diffuse functions (+) to describe anions and excited states, as well as multiple polarization
functions (3df, 2pd) to accurately model the shape of the electron density.[1]

Geometry Optimization

The initial molecular structure of 2-butyn-1-ol is built using molecular modeling software. A
geometry optimization calculation is then performed to find the coordinates corresponding to a
minimum on the potential energy surface. This is typically done without any symmetry
constraints to ensure the true global minimum is found.

Vibrational Frequency Calculation

Following a successful geometry optimization, a vibrational frequency calculation is performed
at the same level of theory. The absence of imaginary frequencies confirms that the optimized
structure is a true minimum. The calculated frequencies can then be compared to experimental
IR and Raman spectra.

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow of a theoretical study on a molecular structure.
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Caption: Workflow for a theoretical study of molecular structure.
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This guide provides a foundational understanding of the theoretical approaches to studying the
molecular structure of 2-butyn-1-ol. The presented data, while for the 2-butyn-1-yl radical,
exemplifies the valuable insights that can be gained through computational chemistry, aiding
researchers in their endeavors in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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